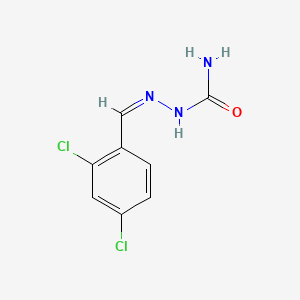

2,4-Dichlorobenzaldehyde semicarbazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichlorobenzaldehyde semicarbazone is an organic compound with the molecular formula C8H7Cl2N3O It is a derivative of semicarbazone, formed by the reaction of 2,4-dichlorobenzaldehyde with semicarbazide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorobenzaldehyde semicarbazone typically involves the reaction of 2,4-dichlorobenzaldehyde with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion. The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is purified through crystallization or other separation techniques to meet the required purity standards for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichlorobenzaldehyde semicarbazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oximes or nitro compounds.

Reduction: Amines or hydrazines.

Substitution: Various substituted benzaldehyde derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antihypertensive Activity

Recent studies have demonstrated that derivatives of dichlorobenzaldehyde semicarbazones exhibit significant antihypertensive properties. For instance, a series of 4-substituted semicarbazone derivatives were synthesized and tested for their effects on spontaneously hypertensive rats. Notably, certain compounds displayed potent antihypertensive effects without causing hypotension in normotensive dogs, indicating a selective action on hypertensive conditions .

Anticancer Properties

The anticancer potential of arylsemicarbazone derivatives has also been investigated. A study synthesized fourteen derivatives, including those based on 2,4-dichlorobenzaldehyde semicarbazone, and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives induced apoptosis in cancer cells, suggesting a mechanism involving the inhibition of protein kinases and subsequent cell cycle arrest .

Biological Evaluation

Larvicidal Activity

The compound has been evaluated for its larvicidal properties against Aedes aegypti larvae. In a study focusing on the structure-activity relationship (SAR), several semicarbazone derivatives were tested for their effectiveness as larvicides. The results showed that certain modifications in the molecular structure significantly enhanced larvicidal activity, with specific compounds demonstrating LC50 values indicative of high efficacy .

Case Study 1: Antihypertensive Effects

A study published in PubMed explored the antihypertensive effects of various semicarbazone derivatives in hypertensive rats. The findings indicated that certain derivatives significantly reduced blood pressure without adverse effects on normotensive subjects .

Case Study 2: Anticancer Activity

In an investigation into the anticancer properties of arylsemicarbazones, researchers found that specific compounds derived from 2,4-dichlorobenzaldehyde induced apoptosis in HL-60 leukemia cells at concentrations as low as 11 μM. This study highlighted the potential of these compounds as therapeutic agents in cancer treatment .

Case Study 3: Larvicidal Efficacy

Research conducted on the larvicidal activity of various semicarbazones revealed that modifications to the phenyl ring significantly impacted efficacy against Aedes aegypti larvae. Compounds with halogen substitutions exhibited improved activity compared to their non-halogenated counterparts .

Mécanisme D'action

The mechanism of action of 2,4-dichlorobenzaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorobenzaldehyde: The parent compound, used in the synthesis of 2,4-dichlorobenzaldehyde semicarbazone.

2,6-Dichlorobenzaldehyde: A similar compound with chlorine atoms at different positions on the benzene ring.

2,4-Dichlorobenzylideneaminourea: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the semicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial and anticancer activities make it a valuable compound for various applications .

Activité Biologique

2,4-Dichlorobenzaldehyde semicarbazone is a derivative of 2,4-dichlorobenzaldehyde that has garnered interest due to its potential biological activities. This article examines its biological properties, including cytotoxicity, larvicidal activity, and mechanisms of action based on diverse research studies.

- Molecular Formula: C7H6Cl2N2O

- Molecular Weight: 175.012 g/mol

- CAS Registry Number: 874-42-0

1. Anticancer Activity

Research indicates that semicarbazones, including those derived from 2,4-dichlorobenzaldehyde, exhibit significant anticancer properties. A study evaluated various arylsemicarbazone derivatives and reported that some compounds induced apoptosis in cancer cell lines by inhibiting cell cycle progression and causing DNA fragmentation. Specifically, compounds with halogen substitutions showed enhanced cytotoxic effects against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 8.56 ± 0.01 |

| This compound | HL-60 | 24.33 ± 0.16 |

These findings suggest that the presence of halogen groups can significantly influence the cytotoxic activity of semicarbazones .

2. Larvicidal Activity

The larvicidal potential of this compound was assessed against Aedes aegypti larvae. In a comparative study of various thiosemicarbazones and their derivatives, the compound exhibited notable larvicidal effects with an LC50 value indicating effective concentration for mortality.

| Compound | LC50 (mmol/L) | Activity Level |

|---|---|---|

| This compound | >861.8 | Low Activity |

| Halogenated Derivative | 20.9 | Highly Active |

The structure-activity relationship (SAR) highlighted that compounds with electron-withdrawing groups at specific positions on the aromatic ring showed improved larvicidal activity compared to their unsubstituted counterparts .

Cytotoxic Mechanism

The anticancer activity is attributed to the ability of semicarbazones to interact with cellular components leading to apoptosis. The compounds were shown to inhibit specific protein kinases involved in cell cycle regulation, thereby causing an accumulation of cells in the G1 phase and subsequent DNA damage .

Larvicidal Mechanism

For larvicidal activity, it is proposed that these compounds may affect dietary cholesterol uptake in larvae by inhibiting specific sterol carrier proteins (SCPs). This mechanism reduces energy availability for growth and development in the larvae .

Case Studies

- Study on Anticancer Properties : A study published in Bioorganic & Medicinal Chemistry explored a series of arylsemicarbazones and found that those with halogen substitutions exhibited significant antiproliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents .

- Evaluation of Larvicidal Activity : In another research effort focused on Aedes aegypti control, several semicarbazone derivatives were synthesized and tested for larvicidal efficacy. The results indicated that modifications to the chemical structure could enhance biological activity significantly .

Propriétés

Numéro CAS |

62036-34-4 |

|---|---|

Formule moléculaire |

C8H7Cl2N3O |

Poids moléculaire |

232.06 g/mol |

Nom IUPAC |

[(E)-(2,4-dichlorophenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H7Cl2N3O/c9-6-2-1-5(7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ |

Clé InChI |

AZDUIBWEJAGLLG-UUILKARUSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)N |

SMILES isomérique |

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.